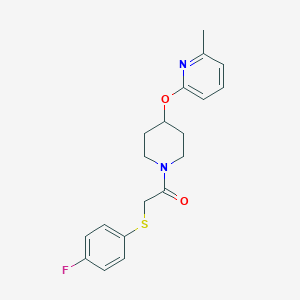

![molecular formula C7H12N2O B2690384 2,7-二氮杂螺[3.5]壬酮 CAS No. 1147422-92-1](/img/structure/B2690384.png)

2,7-二氮杂螺[3.5]壬酮

描述

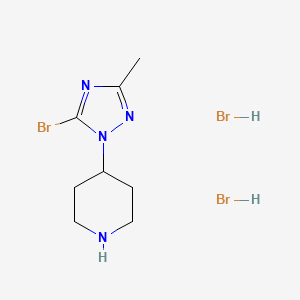

2,7-Diazaspiro[3.5]nonan-1-one is a chemical compound with the molecular formula C7H12N2O . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular weight of 2,7-Diazaspiro[3.5]nonan-1-one is 140.19 . The structure of the molecule contains a total of 23 bonds, including 11 non-H bonds, 1 multiple bond, 1 double bond, 1 four-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), 1 secondary amine (aliphatic), and 1 Beta-Lactam .Chemical Reactions Analysis

While specific chemical reactions involving 2,7-Diazaspiro[3.5]nonan-1-one are not available, it’s known that 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives can act as covalent inhibitors against KRAS G12C .Physical And Chemical Properties Analysis

2,7-Diazaspiro[3.5]nonan-1-one is a solid substance at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .科学研究应用

Covalent Inhibitors of KRAS G12C

“2,7-Diazaspiro[3.5]nonan-1-one” derivatives have been identified as potent covalent inhibitors against KRAS G12C . KRAS protein plays a key role in cellular proliferation and differentiation, and its mutation is a known driver of oncogenic alteration in human cancer . These derivatives have shown effectiveness in the treatment of solid tumors .

Structural Optimization

The structural optimization of an acryloyl amine moiety has been improved using “2,7-Diazaspiro[3.5]nonan-1-one” derivatives . This has led to the successful identification of potent compounds with high metabolic stabilities in human and mouse liver microsomes .

X-ray Complex Structural Analysis

From an X-ray complex structural analysis, the “2,7-Diazaspiro[3.5]nonan-1-one” moiety binds in the switch-II pocket of KRAS G12C . This finding provides valuable insights into the structural interactions of these compounds.

Anti-tumor Activity

“2,7-Diazaspiro[3.5]nonan-1-one” derivatives have shown favorable metabolic stability and anti-tumor activity . For example, one of the compounds showed a dose-dependent anti-tumor effect on subcutaneous administration in an NCI-H1373 xenograft mouse model .

Drug Discovery

The “2,7-Diazaspiro[3.5]nonan-1-one” derivatives have been used in the discovery and biological evaluation of new drugs . They have been found to be effective in the treatment of solid tumors .

Metabolic Stability

“2,7-Diazaspiro[3.5]nonan-1-one” derivatives have been found to have high metabolic stabilities in human and mouse liver microsomes . This property is crucial for the development of drugs with long-lasting effects.

作用机制

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, skin irritation, and serious eye irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Relevant Papers One relevant paper is "Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity" . This paper discusses the development of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as potent covalent inhibitors against KRAS G12C.

属性

IUPAC Name |

2,7-diazaspiro[3.5]nonan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c10-6-7(5-9-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJNNIPCNKKLHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Diazaspiro[3.5]nonan-1-one | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

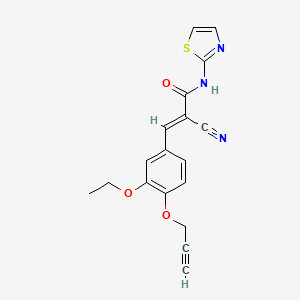

![N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2690304.png)

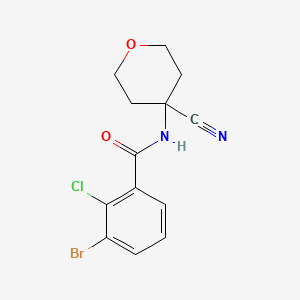

![5-((4-Isopropylphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2690310.png)

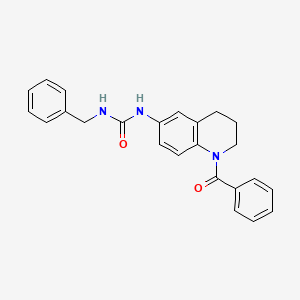

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide](/img/structure/B2690312.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide](/img/structure/B2690315.png)

![1-[4-(4-Acetylpiperazine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2690317.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2690320.png)

![(E)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2690321.png)